1-Iodo-1,1,2,3,3,3-hexafluoropropane

Description

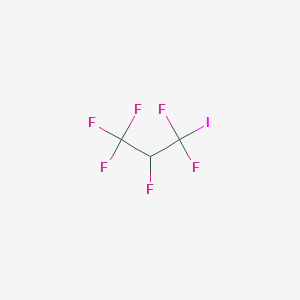

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,3,3-hexafluoro-3-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF6I/c4-1(2(5,6)7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEBOKNDLJGKJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF6I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631421 | |

| Record name | 1,1,1,2,3,3-Hexafluoro-3-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-90-3 | |

| Record name | 1,1,1,2,3,3-Hexafluoro-3-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Iodo-2H-perfluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Iodo 1,1,2,3,3,3 Hexafluoropropane and Analogous Structures

Direct Iodination Strategies

The direct iodination of an alkene like hexafluoropropene (B89477) presents a conceptually straightforward route to 1-iodo-1,1,2,3,3,3-hexafluoropropane. This approach involves the addition of an iodine-containing reagent across the double bond of the hexafluoropropene molecule. Electrophilic iodination is a common method for the iodination of unsaturated compounds. In this type of reaction, an electrophilic iodine species, often denoted as I+, attacks the electron-rich double bond. The reactivity of molecular iodine (I₂) as an electrophile is relatively weak, and it often requires activation by strong acids, Lewis acids, or oxidizing agents to enhance its electrophilicity. acsgcipr.org Common oxidizing agents used to generate a more potent iodinating species from I₂ or iodide salts include hydrogen peroxide, nitric acid, and potassium iodate (B108269) in the presence of sulfuric acid. wikipedia.org For instance, the combination of iodine and an oxidizing agent can form a more powerful electrophilic species that is reactive towards aromatic rings. libretexts.org

Another potential direct iodination approach is through photochemical methods. The use of ultraviolet (UV) light can induce the homolytic cleavage of molecular iodine, generating iodine radicals that can then add to the double bond of hexafluoropropene. However, the efficiency of such photochemical additions can be variable and may lead to a mixture of products.

Radical Addition Reactions in Perfluoroalkyl Iodide Synthesis

Radical addition reactions represent a significant pathway for the synthesis of perfluoroalkyl iodides. These reactions typically involve the generation of a perfluoroalkyl radical, which then adds to an unsaturated system. In the context of synthesizing this compound, this would involve the radical addition of an iodine atom to hexafluoropropene.

The generation of the initial radical species is a critical step in these reactions. Common radical initiators include peroxides, AIBN (azobisisobutyronitrile), and the application of heat or UV light. youtube.com These initiators can generate radicals that can then abstract an iodine atom from a suitable source or directly initiate a chain reaction involving molecular iodine.

However, research has indicated that the radical addition of a closely related compound, heptafluoro-2-iodopropane, to hexafluoropropene does not proceed smoothly under photochemical or thermal conditions. nih.gov This suggests that the direct radical addition of iodine to hexafluoropropene to form this compound may also face challenges, potentially due to the electronic properties and steric hindrance of the highly fluorinated alkene.

Hypervalent iodine reagents are also known to be effective precursors for generating radicals under mild conditions. nih.govgoogle.com For instance, the Togni reagent and its analogs can generate trifluoromethyl and other perfluoroalkyl radicals upon reduction. nih.gov

Conversion Pathways from Precursor Fluorinated Propanes

An alternative to the direct functionalization of hexafluoropropene is the conversion of other readily available fluorinated three-carbon building blocks.

Derivatization from Hexafluoroisopropanol (HFIP) and Hexafluoroacetone (B58046) (HFA)

Hexafluoroisopropanol (HFIP) and its precursor, hexafluoroacetone (HFA), are important commercial fluorochemicals that can serve as starting materials for this compound. wikipedia.orgmdpi.com

Hexafluoroacetone can be synthesized industrially via the treatment of hexachloroacetone (B130050) with hydrogen fluoride (B91410) in a process analogous to the Finkelstein reaction. organic-chemistry.org It is a highly reactive gas that readily forms a stable hydrate (B1144303). organic-chemistry.orgnist.gov This hydrate can be converted back to HFA by treatment with hot sulfuric acid. organic-chemistry.org HFA is a key intermediate in the production of HFIP through hydrogenation. organic-chemistry.org

The conversion of HFIP to the corresponding iodide would typically involve the substitution of the hydroxyl group with an iodine atom. This can be achieved through various methods, such as reaction with hydrogen iodide or using a combination of a phosphine (B1218219) and iodine. A common modern approach for converting alcohols to alkyl halides is to first convert the alcohol to a sulfonate ester (e.g., a tosylate or mesylate), which is a good leaving group, and then perform a nucleophilic substitution with an iodide salt, such as sodium iodide in acetone (B3395972) (a Finkelstein reaction). wikipedia.orgbyjus.com

A patent describes a method for preparing 1,1,1,3,3,3-hexafluoropropane (B1216460) from hexafluoroacetone trihydrate using zinc powder in a sodium hydroxide (B78521) solution. google.comgoogle.com While this produces the parent alkane, subsequent iodination would be required to form the target compound.

Transformations Involving Other Halogenated Hexafluoropropanes

The Finkelstein reaction is a classic and widely used method for the synthesis of alkyl iodides from the corresponding alkyl chlorides or bromides. wikipedia.orgbyjus.com This Sₙ2 reaction involves the treatment of an alkyl halide with an alkali metal iodide, typically sodium iodide, in a suitable solvent like acetone. wikipedia.orglscollege.ac.in The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone. wikipedia.orglscollege.ac.in

This methodology can be applied to the synthesis of this compound by starting with a suitable precursor, such as 1-bromo-1,1,2,3,3,3-hexafluoropropane (B1595046) or 1-chloro-1,1,2,3,3,3-hexafluoropropane. The success of the reaction would depend on the reactivity of the starting halide and the reaction conditions employed. While primary halides react readily, secondary halides are less reactive. lscollege.ac.in For less reactive substrates, such as some fluorinated compounds, more forcing conditions or the use of catalysts may be necessary. For aromatic systems, a copper(I) iodide-catalyzed version of the Finkelstein reaction has been developed. wikipedia.org

Metal-Mediated and Catalytic Approaches in Synthesis

Metal-mediated and catalytic methods offer powerful tools for the formation of carbon-iodine bonds, often with high selectivity and under mild conditions.

Reactions Utilizing Activated Metals (e.g., Copper)

Copper-catalyzed reactions have emerged as a valuable strategy for the formation of C-F and C-I bonds. researchgate.net In the context of synthesizing this compound, copper could be employed to facilitate the iodination of a suitable hexafluoropropane precursor. For instance, copper-catalyzed cross-coupling reactions are widely used for constructing aryl-fluoroalkyl bonds, typically involving a fluoroalkyl nucleophile and an aryl iodide. nih.gov

While direct copper-catalyzed iodination of a C-H bond in a perfluoroalkane is challenging, copper can be used in halogen exchange reactions, particularly for aromatic systems. wikipedia.org A general method for the arylation of 1H-perfluoroalkanes using a copper chloride/phenanthroline catalyst has been developed, demonstrating copper's utility in forming bonds to perfluoroalkyl chains. acs.org Furthermore, copper salts like CuCl₂ can be used as oxidizing agents to accelerate iodination reactions by oxidizing I₂ to a more potent electrophilic species. libretexts.org

The table below summarizes the various synthetic approaches discussed:

| Section | Synthetic Methodology | Starting Material(s) | Key Reagents/Conditions | Product(s) |

| 2.1 | Direct Iodination | Hexafluoropropene | I₂, Activating Agent (Acid/Oxidant), or UV light | This compound |

| 2.2 | Radical Addition | Hexafluoropropene | I₂, Radical Initiator (e.g., Peroxides, AIBN) | This compound |

| 2.3.1 | Derivatization from Precursors | Hexafluoroisopropanol (HFIP) | Sulfonylation, then NaI/Acetone | This compound |

| 2.3.1 | Derivatization from Precursors | Hexafluoroacetone (HFA) | Reduction, then Iodination | This compound |

| 2.3.2 | Halogen Exchange | Halogenated Hexafluoropropane | NaI, Acetone (Finkelstein Reaction) | This compound |

| 2.4.1 | Metal-Mediated Synthesis | Hexafluoropropane Precursor | Copper Catalyst, Iodinating Agent | This compound |

Electrophilic Iodination Protocols

The synthesis of this compound via electrophilic iodination of its logical precursor, 1,1,2,3,3,3-hexafluoropropene, presents a significant chemical challenge. The high degree of fluorination in the alkene substrate substantially deactivates the double bond towards electrophilic attack. Conventional electrophilic iodination reagents, such as molecular iodine (I₂), are often not reactive enough to engage with such electron-deficient systems under standard conditions. d-nb.info

Successful electrophilic iodination of organic compounds often relies on the in-situ generation of a more potent electrophilic iodine species. mdpi.comresearchgate.net This can be achieved by using an oxidizing agent in conjunction with an iodine source. For instance, the oxidation of iodide ions can produce a more reactive iodinating agent. mdpi.com A plausible pathway for the iodo-fluorination of 1,1,2,3,3,3-hexafluoropropene would involve the addition of an "I-F" equivalent across the double bond. This could potentially be achieved using a combination of an iodine source and a fluoride source under oxidative conditions.

The reaction mechanism would likely proceed through the formation of a bridged iodonium (B1229267) ion intermediate, which is then subjected to nucleophilic attack by a fluoride ion. The regioselectivity of this attack would be crucial in determining the final product structure.

Table 1: Electrophilic Iodination Systems and Considerations

| Iodinating System | Description | Applicability to Electron-Deficient Alkenes | Reference |

|---|---|---|---|

| I₂ / Oxidant | Molecular iodine is activated by an oxidizing agent (e.g., peroxides, persulfates) to generate a more electrophilic iodine species. | Potentially effective, but requires harsh conditions for highly deactivated alkenes. | mdpi.com |

| N-Iodosuccinimide (NIS) | A common and relatively mild source of electrophilic iodine. | Generally insufficient for highly electron-deficient alkenes without activation by a strong acid or catalyst. | d-nb.info |

| I₂ / Silver Salts | Silver salts (e.g., AgOTf, AgPF₆) can activate iodine, increasing its electrophilicity. | Can be effective but may be costly. The choice of counter-ion is critical. | d-nb.info |

| (NH₄)₂S₂O₈ / I⁻ | Ammonium persulfate oxidizes iodide to generate I₂ in situ for subsequent electrophilic addition. | Has been used for the diiodination of alkynes and could be adapted. mdpi.com | mdpi.com |

Hypervalent Iodine Reagent Mediated Synthesis

Hypervalent iodine reagents have emerged as versatile and powerful tools in modern organic synthesis, particularly in the formation of carbon-fluorine bonds. arkat-usa.orgresearchgate.net These reagents offer mild reaction conditions and exhibit unique reactivity profiles, making them attractive for the synthesis of complex fluorinated molecules. bohrium.comnih.gov Their application to the synthesis of this compound would likely involve an iodo-fluorination reaction mediated by a hypervalent iodine(III) species.

A common strategy involves the use of an aryliodine(III) difluoride (ArIF₂), which can be generated in situ from the corresponding iodoarene. arkat-usa.org These reagents can act as a source of electrophilic fluorine. The reaction with an alkene, such as 1,1,2,3,3,3-hexafluoropropene, is proposed to proceed through an electrophilic addition to form a bridged iodonium species. arkat-usa.org Subsequent nucleophilic attack by a fluoride ion would then yield the desired product.

The use of hypervalent iodine reagents in catalysis is an area of growing interest, as it can reduce the amount of waste generated from stoichiometric reagents. researchgate.netpsu.edu

Table 2: Selected Hypervalent Iodine Reagents in Halogenation

| Reagent | Typical Application | Advantages | Reference |

|---|---|---|---|

| (Difluoroiodo)arenes (ArIF₂) | Fluorination of alkenes and other nucleophiles. | Acts as an electrophilic fluorine source; can be generated in situ. | arkat-usa.orgnih.gov |

| [Bis(acyloxy)iodo]arenes (ArI(OOCR)₂) | Oxidative functionalization of carbonyl compounds and alkenes. | Commercially available and versatile oxidizing agents. | psu.edu |

| Koser's Reagent ([Hydroxy(tosyloxy)iodo]benzene) | α-Oxytosylation of ketones, synthesis of iodonium salts. | A versatile reagent for various oxidative transformations. | scripps.edu |

| Iodosylbenzene (PhIO) | Oxygen transfer reactions and as a precursor to other hypervalent iodine reagents. | A fundamental hypervalent iodine compound. | psu.edu |

Emerging and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies for fluorinated compounds. This includes the use of safer and more environmentally benign reagents and solvents, the development of catalytic processes, and the minimization of waste. sciencedaily.com

For the synthesis of this compound and its analogs, sustainable approaches could involve several key areas:

Catalytic Methods: The development of catalytic systems that utilize a substoichiometric amount of a reagent, such as a hypervalent iodine compound, with in-situ regeneration using a terminal oxidant, is a primary goal. researchgate.netpsu.edu This reduces waste and improves the atom economy of the reaction.

Greener Solvents: Traditional organic solvents can be replaced with more sustainable alternatives. For instance, hexafluoroisopropanol (HFIP) has been shown to be an effective medium for halogenation reactions, in some cases promoting the reaction through hydrogen bonding interactions. le.ac.ukorganic-chemistry.org

Solvent-Free Approaches: While challenging, the development of solvent-free reaction conditions is highly desirable as it eliminates a major source of waste.

Solid-Supported Reagents: The use of polymer-supported reagents can simplify product purification, as the reagent can be removed by simple filtration. researchgate.net This can lead to cleaner reaction profiles and reduced use of chromatography.

Research into these areas aims to make the synthesis of valuable fluoroalkanes more efficient, cost-effective, and environmentally responsible.

Table 3: Comparison of Traditional and Sustainable Synthetic Approaches

| Aspect | Traditional Approach | Emerging/Sustainable Approach | Reference |

|---|---|---|---|

| Reagent Stoichiometry | Often requires stoichiometric amounts of reagents, leading to significant waste. | Focus on catalytic systems with in-situ reagent regeneration. | researchgate.netpsu.edu |

| Solvents | Use of conventional, often hazardous, organic solvents. | Employment of greener solvents like hexafluoroisopropanol (HFIP) or exploration of solvent-free conditions. | sciencedaily.comle.ac.ukorganic-chemistry.org |

| Purification | Relies heavily on column chromatography. | Use of solid-supported reagents to allow for purification by filtration. | researchgate.net |

| Byproducts | Can generate toxic and difficult-to-handle byproducts. | Aims for reactions that produce benign byproducts, such as water or simple salts. | sciencedaily.com |

Reactivity and Mechanistic Investigations of 1 Iodo 1,1,2,3,3,3 Hexafluoropropane

Homolytic Cleavage and Radical Generation Pathways

The relatively weak carbon-iodine bond in 1-iodo-1,1,2,3,3,3-hexafluoropropane facilitates its homolytic cleavage to generate the 1,1,1,3,3,3-hexafluoroisopropyl radical. This pathway is central to its application in radical-based transformations.

Photochemical Activation and Laser Photolysis Dynamics

Photochemical methods are effective for inducing the homolysis of the C-I bond in fluorinated iodides. Under photoredox conditions, this compound can be activated to generate the corresponding 1,1,1,3,3,3-hexafluoroisopropyl radical. wikipedia.org This process is typically initiated by visible light irradiation in the presence of a suitable photocatalyst. The catalyst, upon photoexcitation, can engage in an electron transfer process with the iodoalkane, leading to the fragmentation of the C-I bond.

Laser flash photolysis studies on related organoiodine compounds provide insight into the dynamics of this cleavage. youtube.com The absorption of a photon of appropriate energy excites the molecule, promoting the C-I bond to a dissociative state, which rapidly cleaves to form the alkyl radical and an iodine atom. The efficiency of this process is a key factor in the utility of iodoalkanes as radical precursors in photochemical reactions.

Atom Transfer Radical Processes (ATRP)

The 1,1,1,3,3,3-hexafluoroisopropyl radical, generated from this compound, is a key intermediate in processes analogous to Atom Transfer Radical Polymerization (ATRP). In these reactions, a transition metal catalyst, such as copper or manganese, facilitates the transfer of the iodine atom between the dormant alkyl iodide species and the active radical species. stackexchange.commasterorganicchemistry.com This allows for controlled radical addition reactions. For instance, the radical can add across C=C double bonds in a variety of atom and group transfer processes, enabling the difunctionalization of nonactivated alkenes. wikipedia.orgstackexchange.com While not a polymerization in the strictest sense, these atom transfer radical additions (ATRA) follow the same mechanistic principles as ATRP. masterorganicchemistry.com

Interception and Reactivity of the 1,1,1,3,3,3-hexafluoroisopropyl Radical

Once generated, the highly electrophilic 1,1,1,3,3,3-hexafluoroisopropyl radical exhibits characteristic reactivity. Its primary mode of reaction is addition to unsaturated systems, such as alkenes and alkynes. wikipedia.org This addition is a key step in the fluoroalkylation of organic molecules. The resulting carbon-centered radical can then be trapped by abstracting an atom or group from another reagent in the system, often the iodine atom from another molecule of the starting iodoalkane, to propagate a chain reaction.

The radical can also be intercepted in other ways, for example, by reacting with thiocyanate (B1210189) anions in radical difunctionalization reactions. stackexchange.com The reactivity of the 1,1,1,3,3,3-hexafluoroisopropyl radical makes it a valuable tool for creating complex fluorinated molecules, which are of significant interest in medicinal chemistry and materials science. youtube.com

Heterolytic Cleavage and Polar Reaction Pathways

Heterolytic cleavage of the carbon-iodine bond in this compound would involve the departure of the iodide ion (I⁻) to form a secondary carbocation, (CF₃)₂CH⁺. This process is characteristic of a unimolecular nucleophilic substitution (Sɴ1) mechanism. wikipedia.org In an Sɴ1 reaction, the rate-determining step is the spontaneous, unimolecular ionization of the substrate to form a carbocation intermediate, which is then rapidly attacked by a nucleophile.

However, for this compound, this pathway is significantly disfavored. The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups exerts a powerful destabilizing inductive effect on the adjacent carbon atom. The formation of a carbocation at this position would be extremely energetically unfavorable. Therefore, polar reaction pathways that require the formation of the 1,1,1,3,3,3-hexafluoroisopropyl cation as an intermediate are generally not observed. The compound's reactivity is overwhelmingly dominated by the radical pathways initiated by homolytic cleavage.

Nucleophilic Substitution Reactions Involving the Iodide Moiety

Despite the disfavored Sɴ1 pathway, the iodide can be displaced via a bimolecular nucleophilic substitution (Sɴ2) mechanism, although this can be sterically and electronically challenging for secondary carbons bearing bulky, electron-withdrawing groups.

Synthesis of Fluorinated Alkyl Azides via Iodide Displacement

One of the notable nucleophilic substitution reactions is the displacement of iodide by the azide (B81097) anion (N₃⁻) to form 2-azido-1,1,1,3,3,3-hexafluoropropane. This reaction provides a route to valuable fluorinated organic azides, which are precursors for 'click' chemistry and the synthesis of nitrogen-containing heterocycles.

The synthesis can be achieved by heating the iodo-compound with an azide source, such as sodium azide (NaN₃). Research comparing different precursors for generating polyfluorinated azides has shown that while tosylates and mesylates can be effective, alkyl iodides are also viable substrates. For example, the reaction of polyfluoroalkyl iodides with sodium azide, sometimes facilitated by a phase transfer catalyst like Aliquat 336 in a biphasic water/ether system, can produce the desired azides, though yields may be moderate. The choice of solvent is crucial, with polar aprotic solvents like DMF or HMPA often used to facilitate the substitution.

Interactive Table: Synthesis of Polyfluorinated Azides

| Precursor Type | Reagents | Conditions | Product | Yield Range | Reference |

| Alkyl Iodide | NaN₃, Aliquat 336 | Water/Et₂O, Sealed Tube, 90-100 °C | Alkyl Azide | Moderate | |

| Alkyl Tosylate | NaN₃ | HMPA, 85 or 120 °C, 4.5 h | Alkyl Azide | Good (up to 89%) | |

| Alkyl Mesylate | NaN₃ | HMPA, 85 or 120 °C, 4.5 h | Alkyl Azide | Moderate |

Addition Reactions to Unsaturated Substrates

This compound, also known as 1-iodoheptafluoropropane, serves as a valuable source of the heptafluoropropyl radical (n-C3F7•) for addition reactions to various unsaturated compounds. These reactions are fundamental for creating more complex fluorinated molecules.

The radical addition of 1-iodoheptafluoropropane to carbon-carbon double bonds is a well-established method for perfluoroalkylation. The reaction can be initiated by various means, including azo compounds and transition metal catalysts. researchgate.netgoogle.com

Research has shown that 1-iodoheptafluoropropane readily adds to a range of unsaturated substrates:

Alkenes: The addition to simple alkenes like 1-octene (B94956) has been documented. In a reaction catalyzed by a copper salt and an amine, 1-iodoheptafluoropropane adds across the double bond of 1-octene to form the corresponding adduct, 1,1,1,2,2,3,3-heptafluoro-5-iododecane. dss.go.th However, the yield of this adduct can be moderate, as the product has a tendency to eliminate hydrogen iodide (HI) to form olefin byproducts. dss.go.th Comparative studies with its branched isomer, 2-iodoheptafluoropropane, in reactions with 1-heptene (B165124) revealed that the linear 1-iodoheptafluoropropane reacts more slowly. researchgate.netresearchgate.net The addition to allylsilanes has also been reported. thieme-connect.de

Vinyl Monomers: Vinyl acetate (B1210297) has been shown to react with 1-iodoheptafluoropropane in the presence of azo free-radical initiators. researchgate.net In a copper-catalyzed process, 1-iodoheptafluoropropane also adds to vinylidene fluoride (B91410), although the formation of higher molecular weight telomers can be a competing process. google.com

Alkadienes: The free-radical addition of 1-iodoheptafluoropropane to terminal alkadienes has also been investigated, expanding its utility in synthesizing fluorinated structures. dss.go.th

Interactive Data Table: Radical Addition of 1-Iodoheptafluoropropane to 1-Octene dss.go.th

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Conversion (%) |

| CF₃CF₂CF₂I | 1-Octene | Copper Salt / Amine | CF₃CF₂CF₂CH₂CHI(CH₂)₅CH₃ | 57 | 36 |

The direct perfluoroalkylation of aromatic compounds using 1-iodoheptafluoropropane is more challenging. An attempted reaction with a perfluorinated aromatic compound resulted in a significant portion of the 1-iodoheptafluoropropane being recovered unreacted. dtic.mil However, its reactivity with organometallic complexes containing aromatic ligands has been demonstrated. For instance, reactions with specific rhodium complexes result in the formation of ring-exo-fluoroalkylated products, indicating the transfer of the heptafluoropropyl group to the complex. epdf.pub

Role in Controlled Radical Polymerization (CRP) as an Initiator

1-Iodoheptafluoropropane is a key reagent in certain types of Controlled Radical Polymerization (CRP), particularly in Iodine Transfer Polymerization (ITP). In these systems, it acts as a chain-transfer agent, enabling the synthesis of polymers with controlled molecular weights and architectures. researchgate.netvdoc.pub The process relies on the reversible transfer of the iodine atom between growing polymer chains, which moderates the polymerization and imparts a "living" character to the reaction. vdoc.pub This method can be used in the polymerization of various monomers, including fluorinated ones like tetrafluoroethylene (B6358150). vdoc.pub

Transition metals play a crucial role in activating the carbon-iodine (C-I) bond of 1-iodoheptafluoropropane, facilitating its participation in controlled polymerization and addition reactions. Copper compounds, in either the +1 or +2 oxidation state, are effective catalysts for the addition of 1-iodoheptafluoropropane to alkenes. google.com The catalyst is believed to enhance the formation of the desired 1:1 adduct while suppressing the formation of higher molecular weight telomers, which is a key element of control in such radical processes. google.com The interaction of 1-iodoheptafluoropropane with other transition metals, such as rhodium, has also been shown to lead to the cleavage of the C-I bond and the formation of new organometallic species, further illustrating the principle of metal-mediated activation. epdf.pub

The specific structure of the initiator or chain-transfer agent is critical in determining the final properties of the polymer. In Iodine Transfer Polymerization, using 1-iodoheptafluoropropane allows for the initial formation of low-molecular-weight polymers (telomers) whose terminal iodine can be reactivated for further monomer addition. vdoc.pub This process allows the polymer chains to extend, leading to higher molecular weights in a controlled fashion. vdoc.pub

The isomeric structure of the initiator has a profound impact on reactivity. Studies comparing 1-iodoheptafluoropropane with its branched isomer, 2-iodoheptafluoropropane, have shown significant differences in behavior. In plasma polymerization, the two isomers exhibit dissimilar deposition characteristics. mit.edu Likewise, electrochemical studies found that the position of the iodine atom significantly affects the compound's properties. mit.edu This highlights that the linear structure of 1-iodoheptafluoropropane is a key factor influencing its reactivity and its effect on the architecture of the resulting polymers.

Mechanistic Elucidation via Kinetic and Thermodynamic Studies

Understanding the reaction mechanisms of 1-iodoheptafluoropropane requires detailed kinetic and thermodynamic investigations.

Kinetic studies have provided insights into its reaction pathways. A study on the reaction between 1-iodoheptafluoropropane (C3F7I) and trialkylphosphites concluded that the reaction proceeds through the formation of intermediate complexes. dtic.mil In inhalation studies, metabolic constants for 1-iodoheptafluoropropane were determined, providing kinetic data on its behavior in biological systems. dtic.mil Comparative kinetic experiments have shown that 1-iodoheptafluoropropane reacts more slowly than its branched isomer, 2-iodoheptafluoropropane, in radical additions to certain alkenes. researchgate.net

Thermodynamic properties also govern its reactivity. The compound's ability to act as a halogen bond donor, an important non-covalent interaction, has been studied and compared to its isomer. ethernet.edu.et Furthermore, photodissociation studies have provided data on the energy difference between the ground and excited states of the iodine atoms produced upon cleavage of the C-I bond, a key thermodynamic parameter in its radical-forming reactions. unideb.hu

Halogen Bonding Interactions and Catalytic Applications

The unique electronic properties of this compound, stemming from the presence of the highly electronegative hexafluoropropyl group, render the iodine atom electron-deficient. This creates a region of positive electrostatic potential on the iodine atom, known as a σ-hole, which can participate in strong, non-covalent interactions with Lewis bases. This phenomenon, termed halogen bonding, is a key aspect of the reactivity of this compound and underpins its applications in catalysis.

Halogen Bonding Interactions

The formation of halogen-bonded complexes between perfluoroalkyl iodides, such as this compound, and various Lewis bases has been a subject of detailed spectroscopic and computational investigation. Studies on the closely related heptafluoro-2-iodopropane have provided significant insights into these interactions. For instance, the interaction of heptafluoro-2-iodopropane with azabenzenes like pyridine (B92270), pyrimidine, and pyridazine (B1198779) has been probed using Raman spectroscopy and density functional theory (DFT). rsc.org

Upon formation of a halogen bond, characteristic shifts in the vibrational frequencies of both the halogen bond donor and acceptor are observed. For example, the ring breathing mode of pyridine exhibits a blue shift upon complexation with heptafluoro-2-iodopropane, which is indicative of charge transfer from the nitrogen lone pair of pyridine to the σ-hole of the iodine atom. rsc.orgsemanticscholar.org The strength of these halogen bonds is influenced by the nature of the Lewis base and the solvent environment. semanticscholar.org

Computational studies have further elucidated the nature of these interactions, providing data on bond lengths, interaction energies, and changes in electron density upon complex formation. The table below summarizes key computational data for the halogen-bonded complex between heptafluoro-2-iodopropane (a structural isomer of this compound) and pyridine, which serves as a representative example of the halogen bonding capabilities of heptafluorinated iodopropanes.

This data is for the complex of heptafluoro-2-iodopropane and pyridine and is presented as a model for the halogen bonding of this compound. rsc.org

Catalytic Applications

The activation of this compound through halogen bonding is a powerful strategy for the generation of the 1,1,2,3,3,3-hexafluoropropyl radical. This reactive intermediate can then participate in a variety of catalytic transformations, including perfluoroalkylation reactions, which are of significant interest in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

One notable application is the organic dye-photocatalyzed perfluoroalkylation of heteroaromatic-N-oxides. In this process, a photocatalyst, upon irradiation with visible light, facilitates the formation of the perfluoropropyl radical from 1-iodo-1,1,2,2,3,3,3-heptafluoropropane. This radical then adds to the heteroaromatic-N-oxide, leading to the formation of a C-C bond and the introduction of the perfluoropropyl moiety.

The following table presents the results of the photocatalytic perfluoroalkylation of isoquinoline-N-oxide with 1-iodo-1,1,2,2,3,3,3-heptafluoropropane, showcasing the utility of this compound in synthetic organic chemistry.

Reaction conditions typically involve a photocatalyst (e.g., Rose Bengal), a base, and a suitable solvent, with irradiation by visible light. rsc.org

Mechanistically, these catalytic cycles often commence with the formation of a halogen-bonded complex between the perfluoroalkyl iodide and a Lewis base (e.g., an amine or an inorganic base like tBuONa). nih.gov This pre-activation weakens the C-I bond, facilitating its homolytic cleavage upon photo- or thermal initiation to generate the perfluoroalkyl radical and an iodine radical. The perfluoroalkyl radical then engages in the desired bond-forming reaction.

Compound Index

Advanced Applications and Contributions in Material Science

Utilization as a Molecular Building Block in Complex Fluorinated Systems

The introduction of fluorinated moieties into organic molecules is a critical strategy in the development of specialty chemicals, including those for agricultural and pharmaceutical use. The heptafluoroisopropyl (B10858302) group [(CF₃)₂CF-] conferred by 1-iodo-1,1,2,3,3,3-hexafluoropropane can significantly alter a molecule's physical and biological properties, such as increasing its lipophilicity, metabolic stability, and binding affinity. The compound serves as a key intermediate for incorporating this potent functional group.

This compound is a versatile reagent for the perfluoroalkylation of various substrates. The relatively weak C-I bond can be cleaved homolytically using heat, light, or a radical initiator to generate the heptafluoroisopropyl radical, (CF₃)₂CF•. This highly reactive species can then add across double or triple bonds or substitute hydrogen atoms on aromatic and aliphatic compounds. This reactivity allows for the construction of complex fluorinated molecules that are otherwise difficult to synthesize. These resulting fine chemicals are often precursors to materials with unique properties, such as enhanced thermal stability or high hydrophobicity.

In the life sciences sector, the strategic incorporation of fluorine can lead to enhanced efficacy and a more desirable pharmacokinetic profile in active compounds. While specific, publicly documented pathways from this compound to commercialized agrochemical or pharmaceutical products are proprietary and not always available, its role as a precursor is understood through its chemical reactivity. The heptafluoroisopropyl group is a desirable feature in drug candidates and pesticides. Its introduction can block sites of metabolism, thereby increasing the biological half-life of the compound, and can enhance binding to target enzymes or receptors. Therefore, this iodoalkane is a valuable starting material for creating libraries of fluorinated compounds for screening in drug discovery and agrochemical research.

Application in Protein Structural Analysis: Free-Radical Footprinting Techniques

Investigating the structure of proteins, particularly those embedded in cell membranes, presents significant challenges to traditional structural biology methods. This compound has become a key reagent in an innovative mass spectrometry-based technique known as protein footprinting, which maps the solvent-accessible surfaces of a protein.

The application of this compound in protein footprinting is an extension of the Fast Photochemical Oxidation of Proteins (FPOP) platform. wikipedia.orgnih.gov The core of the mechanism lies in the photolytic cleavage of the carbon-iodine bond. When exposed to a pulsed laser, typically at 248 nm, the C-I bond undergoes homolytic cleavage with a quantum efficiency approaching 100%. wikipedia.org This rapid process generates two highly reactive radical species simultaneously: the perfluoroisopropyl radical ((CF₃)₂CF•) and an iodine radical (I•). wikipedia.orgnih.gov

These radicals then react with solvent-accessible amino acid side chains on the protein's surface. The high hydrophobicity of the parent molecule (logP = 3.52) is a crucial feature, as it allows the reagent to partition into the hydrophobic lipid or detergent micelle environment surrounding membrane proteins. nih.gov This enables the radicals to "footprint" not only the water-exposed domains but also the transmembrane segments of the protein, which are inaccessible to water-soluble reagents. wikipedia.orgnih.gov The resulting modifications, primarily iodination of tyrosine and tryptophan residues, are stable and can be precisely identified using mass spectrometry. wikipedia.org

The use of this compound has driven significant methodological progress in the study of challenging protein targets like integral membrane proteins (IMPs). nih.govcore.ac.uk A key innovation is the use of gentle tip sonication to efficiently deliver the highly hydrophobic reagent into detergent micelles that solubilize the membrane protein. wikipedia.orguu.nl This approach ensures that the footprinting agent can access the transmembrane domains without significantly disturbing the protein's native structure or enzymatic function. wikipedia.org This technique has been successfully applied to study the integral membrane protein vitamin K epoxide reductase (VKOR), achieving 100% footprinting coverage for its tyrosine residues. wikipedia.orgnih.gov The combination of this novel reagent with advanced mass spectrometry provides a powerful tool for probing protein conformation, dynamics, and interactions in environments that mimic their native cellular location. core.ac.ukrsc.org

Table 1: Methodological Advancements in Protein Footprinting using this compound

| Advancement | Description | Target Protein Domain | Key Benefit |

|---|---|---|---|

| Hydrophobic Reagent | Use of highly hydrophobic this compound (PFIPI). wikipedia.orgnih.gov | Transmembrane and extramembrane domains. wikipedia.org | Enables footprinting of protein segments embedded within lipid or detergent environments. |

| Sonication-Assisted Delivery | Tip sonication is used to partition the PFIPI reagent into detergent micelles. wikipedia.orguu.nl | Integral membrane proteins within micelles. wikipedia.org | Enhances reagent delivery to hydrophobic regions without compromising protein structure or function. wikipedia.org |

| FPOP Platform Extension | Integration into the Fast Photochemical Oxidation of Proteins (FPOP) workflow. nih.gov | Solvent-accessible residues, particularly Tyr and Trp. wikipedia.org | Achieves rapid (nanosecond) and efficient radical generation for footprinting with high residue coverage. wikipedia.org |

| Mass Spectrometry Integration | Analysis of modified proteins via bottom-up proteomics and mass spectrometry. nih.govrsc.org | Tryptic peptides containing modified amino acids. | Allows for precise localization of modifications, providing high-resolution structural information. wikipedia.orgcore.ac.uk |

Functionalization of Polymeric Matrices and Siloxane Materials

The introduction of perfluoroalkyl groups onto the surface or into the bulk of materials like polymers and siloxanes can impart valuable properties, including hydrophobicity, oleophobicity, and low surface energy. This compound can serve as a key agent in these modification processes.

One significant application is in controlled radical polymerization, specifically Iodine Transfer Polymerization (ITP). researchgate.net In this method, the iodo-compound acts as a chain transfer agent. A radical initiator starts the polymerization of a monomer, and the growing polymer chain can reversibly transfer the iodine atom from the iodoalkane. researchgate.netresearchgate.net This process allows for the synthesis of polymers with a controlled molecular weight and a terminal heptafluoroisopropyl group, creating well-defined fluorinated block copolymers or end-functionalized polymers. google.com

For modifying siloxane materials or silicon surfaces, this compound can be used to create specialized functionalization agents. nih.govrsc.org While direct reaction is not typical, the iodoalkane can be used to synthesize a more complex molecule, such as a heptafluoroisopropyl-terminated silane (B1218182). This custom silane can then be covalently attached to silicon oxide surfaces or incorporated into siloxane polymer networks through reactions with surface hydroxyl groups or other reactive sites. beilstein-journals.org This "grafting to" approach allows for the precise engineering of surfaces with the specific properties conferred by the dense fluorination of the heptafluoroisopropyl group.

Development of Novel Fluorinated Materials for Diverse Technological Applications

Detailed research findings and data tables on the use of this compound for the development of novel fluorinated materials are not available in the reviewed sources. The scientific literature does not currently provide specific examples, synthesis pathways, or material properties for polymers or other advanced materials derived directly from this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of fluorinated organic molecules. By analyzing the magnetic properties of atomic nuclei like ¹H and ¹⁹F, it is possible to map out the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-Iodo-1,1,2,3,3,3-hexafluoropropane is simplified by the presence of only a single proton located at the C2 position. This proton's signal would appear as a complex multiplet due to spin-spin coupling with adjacent fluorine atoms. The chemical shift is influenced by the electronegativity of the neighboring fluorine and iodine atoms. The integrated signal ratio in a broader spectrum would correspond to a single proton environment. docbrown.infodocbrown.info

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for this compound due to the presence of six fluorine atoms in three distinct chemical environments. wikipedia.org The ¹⁹F nucleus is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR analysis. wikipedia.org The spectrum would exhibit three main signals corresponding to the -CF₃ group, the -CHF- group, and the -CFI- group. The large chemical shift range of ¹⁹F NMR allows for clear resolution of these signals. wikipedia.org Extensive ¹H-¹⁹F and ¹⁹F-¹⁹F spin-spin coupling would cause these signals to split into complex patterns, providing critical data on the connectivity between the different fluorinated groups. wikipedia.org

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling To |

| ¹H | -CHF- | Highly deshielded | Doublet of doublets of quartets (ddq) | F (on C1), F (on C2), CF₃ (on C3) |

| ¹⁹F | -C F₃ | ~ -70 | Doublet of doublets (dd) | H (on C2), F (on C2) |

| ¹⁹F | -C HF- | ~ -200 | Doublet of doublets of quartets (ddq) | H (on C2), F (on C1), CF₃ (on C3) |

| ¹⁹F | -C FI- | Deshielded | Doublet of doublets (dd) | H (on C2), F (on C2) |

To unambiguously assign the signals and confirm the molecular structure, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): While a ¹H-¹H COSY would be uninformative due to the single proton, a ¹H-¹⁹F COSY experiment would be invaluable. It would show direct correlation cross-peaks between the proton on C2 and the fluorine atoms on C1 and C2, as well as a long-range correlation to the -CF₃ group on C3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates nuclei with their directly attached partners. ipb.pt An HSQC spectrum would definitively link the ¹H signal to the C2 carbon and each of the three distinct ¹⁹F signals to their respective carbons (C1, C2, and C3), confirming the specific locations of the fluorine atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between nuclei over two or three bonds, which is crucial for piecing together the carbon backbone. ipb.pt Expected correlations would include the proton on C2 coupling to carbons C1 and C3, and the fluorines on C3 coupling to carbon C2, providing unequivocal evidence for the CF₃-CHF-CFI structure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the stability of different parts of the molecule by analyzing how it fragments upon ionization. msu.edu

The electron ionization (EI) mass spectrum of this compound (molecular weight: ~278 g/mol ) would show a molecular ion peak ([M]⁺) at m/z 278. A small M+1 peak at m/z 279 would also be visible, corresponding to molecules containing the ¹³C isotope. youtube.comdocbrown.info

The fragmentation pattern is dictated by the relative strengths of the chemical bonds. The carbon-iodine bond is the weakest bond in the molecule and is expected to cleave readily. Key fragmentation pathways would include:

Loss of an iodine radical (I•): This is often the most significant fragmentation, leading to a prominent peak at m/z 151, corresponding to the [C₃HF₆]⁺ cation.

Formation of an iodine cation (I⁺): A peak at m/z 127 corresponding to the iodine cation itself may be observed.

Loss of a trifluoromethyl radical (•CF₃): Cleavage of the C2-C3 bond would result in a fragment at m/z 209.

Loss of a propyl radical: The base peak in the mass spectrum of similar iodoalkanes is often the alkyl fragment; however, due to the stabilizing effect of fluorine, the fluorinated fragments are also significant. docbrown.infodocbrown.info

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion Formula | Description |

| 278 | [C₃HF₆I]⁺ | Molecular Ion (M⁺) |

| 151 | [C₃HF₆]⁺ | Loss of Iodine radical (M - 127) |

| 127 | [I]⁺ | Iodine cation |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes. For a non-linear molecule like this compound, which contains 11 atoms, there are 3N-6 = 27 fundamental vibrational modes. libretexts.org

The FT-IR spectrum would be dominated by very strong absorption bands characteristic of carbon-fluorine bonds.

C-F Stretching: Intense absorption bands are expected in the 1400–1000 cm⁻¹ region.

C-H Stretching and Bending: Weaker absorptions corresponding to the single C-H bond would appear around 3000 cm⁻¹ (stretching) and 1450 cm⁻¹ (bending).

C-I Stretching: A weak absorption for the carbon-iodine bond is expected at lower wavenumbers, typically in the 600–500 cm⁻¹ range. nist.gov

The combination of these bands in the FT-IR and Raman spectra creates a unique "molecular fingerprint," allowing for the unambiguous identification of the compound and distinguishing it from its isomers.

Specialized Spectroscopic Techniques (e.g., Microwave Spectroscopy)

For molecules that can be studied in the gas phase, microwave spectroscopy offers an exceptionally precise method for determining molecular structure. By measuring the frequencies of rotational transitions, it is possible to calculate the moments of inertia with high accuracy. From these data, precise bond lengths, bond angles, and conformational arrangements can be derived. As a polar molecule, this compound is active in microwave spectroscopy. This technique has been successfully applied to related fluorinated propenes to determine their detailed molecular geometries. nsf.gov

Integration of Spectroscopic Data with Chemometric Approaches

The comprehensive structural elucidation of this compound is significantly enhanced by the integration of advanced spectroscopic data with powerful chemometric techniques. Chemometrics, the science of extracting information from chemical systems by data-driven means, provides a robust framework for analyzing the complex, multidimensional datasets generated by modern spectroscopic instruments. nih.govcapes.gov.br In the context of this compound, these approaches are invaluable for deconvoluting intricate spectral features, identifying correlations between different spectroscopic variables, and ultimately achieving a more complete and reliable structural characterization.

Chemometric methods are particularly adept at handling the large volumes of data produced by techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). For fluorinated compounds like this compound, where factors like large chemical shift ranges and complex spin-spin coupling in ¹⁹F NMR can complicate direct spectral interpretation, chemometrics offers a pathway to clarity. jeol.comjeolusa.com

Principal Component Analysis (PCA) is a fundamental unsupervised pattern recognition technique frequently employed in the initial exploration of spectroscopic data. nih.gov By transforming the original, correlated variables into a new set of uncorrelated variables called principal components (PCs), PCA can effectively reduce the dimensionality of the data while retaining the most significant information. nih.gov This allows for the visualization of any clustering or trending behavior within the data, which can be indicative of structural variations, isomeric impurities, or the effects of different experimental conditions.

For instance, in a hypothetical study analyzing multiple batches of this compound, PCA could be applied to their ¹⁹F NMR spectra. The resulting scores plot might reveal a distinct clustering of batches, while the corresponding loadings plot would highlight the specific spectral regions responsible for this variation. This could, for example, help in identifying the presence of a constitutional isomer, such as 2-Iodo-1,1,1,3,3,3-hexafluoropropane, even at low concentrations.

To illustrate the application of a supervised chemometric method, consider the use of Partial Least Squares (PLS) regression. PLS is a powerful tool for building predictive models when there is a large number of predictor variables, as is typical with spectroscopic data. nih.gov A PLS model could be developed to quantify the concentration of this compound in a mixture or to predict a specific physicochemical property based on its spectral data. This would involve creating a calibration set with known concentrations or property values and their corresponding spectra. The PLS algorithm would then identify the latent variables that best describe the covariance between the spectral data and the property of interest.

The integration of chemometrics not only aids in the initial analysis and quality control but also plays a crucial role in the deeper structural elucidation of complex molecules. By correlating data from different spectroscopic sources (e.g., NMR and IR), chemometric techniques can provide a more holistic understanding of the molecular structure and its dynamics.

Below are illustrative data tables representing how data might be structured for and generated from a chemometric analysis of this compound.

Table 1: Hypothetical Principal Component Analysis (PCA) of ¹⁹F NMR Spectra for Different Batches of this compound

| Batch ID | Principal Component 1 (PC1) Score | Principal Component 2 (PC2) Score | Predicted Purity (%) |

| A001 | 1.25 | 0.34 | 99.8 |

| A002 | 1.31 | 0.29 | 99.9 |

| B001 | -0.98 | 1.52 | 98.5 |

| B002 | -1.05 | 1.47 | 98.6 |

| C001 | 1.19 | 0.31 | 99.7 |

| C002 | -1.12 | -1.65 | 98.2 |

This table illustrates how PCA scores can differentiate between batches, potentially highlighting variations in purity or impurity profiles.

Table 2: Illustrative Partial Least Squares (PLS) Regression Model for Predicting a Physicochemical Property of this compound from IR Spectral Data

| Sample ID | Known Property Value (e.g., Boiling Point °C) | Predicted Property Value (°C) | Residual |

| S01 | 45.2 | 45.1 | 0.1 |

| S02 | 45.5 | 45.4 | 0.1 |

| S03 | 44.9 | 45.0 | -0.1 |

| S04 | 45.3 | 45.3 | 0.0 |

| S05 | 45.8 | 45.7 | 0.1 |

This table demonstrates the predictive power of a PLS model, correlating spectral data with a key physical property.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can predict molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govunibo.it Instead of the complex many-electron wavefunction, DFT uses the electron density, a simpler quantity, to determine the energy and other properties of a system. frontiersin.org This approach has been widely applied to understand the structure and reactivity of various molecules, including halogenated propanes.

While specific DFT studies on 1-iodo-1,1,2,3,3,3-hexafluoropropane are not abundant in the literature, the methodology is well-suited to investigate its properties. For similar molecules, DFT has been used to calculate optimized geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net These calculations provide insights into the molecule's stability, reactivity, and potential reaction sites. For instance, the distribution of electron density can indicate which atoms are more susceptible to nucleophilic or electrophilic attack. In related organoiodine compounds, DFT has been instrumental in understanding their electronic structure and reactivity in various chemical transformations. nih.gov

Understanding the mechanism of a chemical reaction requires identifying the reactants, products, and any intermediate and transition states that connect them. Computational methods, particularly those based on quantum mechanics, are invaluable for mapping out the potential energy surface of a reaction. youtube.com

For halogenated hydrocarbons, computational studies have been crucial in elucidating their decomposition pathways. For example, a study on the closely related compound 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa) used transition state theory to analyze its reaction kinetics. nih.gov The study identified that the unimolecular dissociation and intramolecular elimination reactions have rate constants that vary significantly with temperature. nih.gov Specifically, the 1,2-HF elimination was found to have a relatively low energy barrier. nih.gov

For this compound, similar computational approaches could be used to explore its reaction pathways, such as the homolytic cleavage of the C-I bond, which is expected to be a primary decomposition step due to the relative weakness of this bond. By locating the transition state geometries for various possible reactions, the activation energies can be calculated, providing a quantitative measure of the reaction's feasibility. youtube.com These calculations involve finding the saddle point on the potential energy surface corresponding to the highest energy point along the minimum energy path between reactants and products. youtube.com

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of a system of atoms and molecules. uchicago.edu By solving Newton's equations of motion, MD simulations can reveal information about the dynamic behavior, intermolecular interactions, and the influence of the environment, such as a solvent, on a molecule's properties. nih.gov

For this compound, MD simulations could be employed to study its behavior in different solvents. This would be particularly relevant for understanding its reactivity in solution, as the solvent can significantly influence reaction rates and pathways. The simulations could model how solvent molecules arrange around the solute and how this solvation shell affects the energetics of a reaction.

Thermodynamic and Kinetic Modeling of Chemical Transformations

Thermodynamic and kinetic modeling are essential for predicting the feasibility and rate of chemical reactions. Computational methods can provide accurate estimates of thermodynamic quantities like enthalpy and Gibbs free energy, as well as kinetic parameters such as rate constants and activation energies.

A kinetic study of the inhibition mechanism of 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) on hydrogen combustion provides a relevant example. nih.gov In this study, the reaction kinetics were analyzed using the master equation solved by transition state theory, revealing that the compound tends to undergo endothermic reactions upon dissociation. nih.gov The study also highlighted the significant role of hydrogen and hydroxyl radicals in the radical scavenging reactions. nih.gov For this compound, similar modeling could predict its decomposition kinetics and its effectiveness as a fire suppressant or in other applications where radical reactions are important.

Furthermore, comprehensive kinetic models for the oxidation of related alkenes, such as 1- and 2-pentene, have been developed and validated against experimental data over a wide range of conditions. researchgate.netosti.gov These models include a vast network of elementary reactions, with rate constants often determined from theoretical calculations. A similar approach for this compound would be invaluable for understanding its combustion chemistry or its behavior in atmospheric chemistry.

Prediction and Validation of Spectroscopic Parameters

Computational spectroscopy is a powerful tool for interpreting and predicting experimental spectra. researchgate.net By calculating spectroscopic parameters from first principles, it is possible to assign spectral features to specific molecular vibrations, electronic transitions, or nuclear spin transitions. unibo.it

DFT and other quantum chemical methods are widely used to predict vibrational spectra (infrared and Raman), UV-Vis spectra, and NMR chemical shifts. nih.govscirp.org For example, the calculation of harmonic vibrational frequencies is a standard output of most quantum chemistry software packages. frontiersin.org While these calculations often have systematic errors, they can be corrected using scaling factors to provide excellent agreement with experimental data. Anharmonic effects, which can be important for certain vibrational modes, can also be included in more advanced calculations. frontiersin.org

For this compound, computational methods could be used to predict its infrared spectrum, which could then be used to identify the compound experimentally. Similarly, the prediction of its NMR spectrum would aid in its structural characterization. The accuracy of these predictions can be validated by comparison with experimental spectra, providing a powerful synergy between theory and experiment. nsf.gov

Development of Computational Models for Yield Prediction and Reaction Optimization

In recent years, the combination of computational chemistry and machine learning has opened up new avenues for predicting the outcomes of chemical reactions, including reaction yields. ucla.eduarxiv.org These models can accelerate the discovery and optimization of new synthetic routes by reducing the need for extensive experimental screening. semanticscholar.org

The general approach involves creating a dataset of reactions with known yields and then using machine learning algorithms to learn the relationship between the features of the reactants and the reaction conditions, and the resulting yield. ucla.edu The features used to describe the reactants can be derived from computational chemistry calculations, such as DFT. ucla.edu For instance, properties like atomic charges, bond orders, and steric parameters can be used as descriptors to train the machine learning model.

While no specific yield prediction models have been reported for reactions involving this compound, the methodology is broadly applicable. For example, in the context of cross-coupling reactions, where this compound could potentially be used, machine learning models have been successfully developed to predict yields based on the properties of the substrates, catalysts, and ligands. semanticscholar.org The development of such models for reactions involving this compound could significantly aid in the optimization of its use in organic synthesis.

Future Research Directions and Emerging Paradigms

Design and Synthesis of Advanced Catalytic Systems for Fluorinated Compounds

The development of new catalytic methods is crucial for efficiently incorporating fluorine-containing groups into organic molecules, a process that can significantly enhance their chemical and physical properties. nih.gov While transition-metal-catalyzed fluorination and fluoroalkylation have become powerful synthetic tools, future work will focus on creating catalysts with greater selectivity and efficiency, particularly for precursors like 1-Iodo-1,1,2,3,3,3-hexafluoropropane.

Research is moving towards several key classes of catalysts:

Transition Metal Catalysts : Metals such as palladium, copper, and nickel are at the forefront of catalytic fluorination. numberanalytics.com Future designs will likely involve the synthesis of novel ligands that can fine-tune the metal center's reactivity, enabling precise control over the activation of the C-I bond in this compound. The goal is to achieve cross-coupling reactions under milder conditions with a broader range of substrates. nih.gov

Organocatalysts : As metal-free alternatives, organocatalysts offer advantages in terms of lower toxicity and cost. numberanalytics.com The development of chiral organocatalysts capable of facilitating the enantioselective introduction of the hexafluoropropyl group is a significant area of interest. nih.gov This would allow for the synthesis of complex, stereochemically-defined molecules for pharmaceutical and agrochemical applications.

Photocatalysts : Photocatalysis has gained attention for its ability to generate reactive species under mild and clean conditions. nih.govnumberanalytics.com Designing photocatalytic systems that can selectively activate this compound via light-induced energy or electron transfer could open up new reaction pathways that are inaccessible through traditional thermal methods. mdpi.com

Table 1: Emerging Catalytic Systems for Fluoroalkylation

| Catalyst Type | Metal/Core Structure | Potential Advantages for this compound | Research Focus |

|---|---|---|---|

| Transition Metal | Palladium, Copper, Nickel | High efficiency and selectivity in cross-coupling reactions. nih.govnumberanalytics.com | Development of advanced ligands to control reactivity and expand substrate scope. |

| Organocatalyst | Chiral Amines, Isothioureas | Enantioselective synthesis, lower toxicity, metal-free products. numberanalytics.comnih.gov | Design of catalysts for asymmetric introduction of the hexafluoropropyl moiety. |

| Photocatalyst | Iridium, Ruthenium complexes, Organic Dyes | Mild reaction conditions, generation of radical intermediates, novel reactivity. mdpi.comrsc.org | Systems for selective C-I bond cleavage and subsequent radical coupling. |

Integration of this compound into Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing, offering significant advantages in safety, efficiency, and scalability. d-nb.info The integration of reactions involving this compound into continuous-flow systems is a promising research direction. mdpi.com

The benefits of flow chemistry for fluoroalkylation reactions include:

Enhanced Safety : Many fluoroalkylation reactions are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat transfer, mitigating the risk of thermal runaways. d-nb.info This enables the use of reaction conditions that would be unsafe in large-scale batch reactors.

Improved Control and Reproducibility : Continuous systems allow for precise control over reaction parameters such as temperature, pressure, and residence time. labcluster.com This leads to more consistent product quality and yield.

Facilitation of Hazardous Chemistry : The small internal volume of flow reactors minimizes the quantity of hazardous reagents or unstable intermediates present at any given moment, making otherwise prohibitive reactions feasible. d-nb.info

Future research will focus on developing optimized reactor setups, including packed-bed reactors with immobilized catalysts and integrated real-time analytical tools, such as infrared spectroscopy, to monitor reaction progress and ensure steady-state operation. labcluster.com

Table 2: Comparison of Batch vs. Flow Processing for Reactions with this compound

| Parameter | Batch Processing | Flow Chemistry (Continuous Processing) |

|---|---|---|

| Heat Transfer | Limited, risk of hot spots | Excellent, superior temperature control. d-nb.info |

| Safety | Higher risk with exothermic or hazardous reactions | Inherently safer due to small reactor volumes. d-nb.info |

| Scalability | Challenging, often requires re-optimization | Simpler, by running the system for a longer duration. |

| Process Control | Variable, concentration and temperature gradients | Precise control over parameters, leading to high consistency. labcluster.com |

| Multi-step Synthesis | Requires isolation of intermediates | Allows for telescoping of reaction steps. mdpi.com |

Exploration of Novel Radical and Photo-Induced Chemical Applications

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it an excellent precursor for the hexafluoropropyl radical. Photochemical methods are particularly effective for initiating such radical reactions under mild conditions. nih.gov

Future research in this area will likely focus on:

Photo-Induced Electron Transfer (PET) : In PET reactions, a photocatalyst absorbs light and transfers an electron to or from the substrate. For this compound, a reductive PET process can lead to the cleavage of the C-I bond, generating a hexafluoropropyl radical and an iodide anion. This radical can then be used in various addition and coupling reactions. rsc.org

Atom Transfer Radical Addition (ATRA) : The hexafluoropropyl radical can add across double or triple bonds, followed by the abstraction of an atom (like iodine) from another molecule of this compound to propagate a radical chain reaction. Photocatalysis can facilitate this process efficiently. rsc.org

Dual Catalytic Systems : Combining photoredox catalysis with another catalytic cycle, such as transition metal or organocatalysis, can enable novel transformations that are not possible with either system alone. This approach could be used to achieve complex couplings involving the hexafluoropropyl group.

These light-driven methods avoid the need for harsh reagents or high temperatures, aligning with the principles of green chemistry. rsc.orgnih.gov

Development of Tailored Functional Materials Incorporating Hexafluoropropane Moieties

Incorporating the hexafluoropropane group into larger molecular architectures can impart unique and desirable properties, leading to the development of advanced functional materials. doe.gov The chemical stability and hydrophobicity of the fluorinated moiety are particularly attractive attributes.

Emerging areas for material development include:

Fluorinated Polymers : Polymerization of monomers containing the hexafluoropropane group could yield polymers with high thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and specific optical properties. These materials could find applications in advanced coatings, membranes, and specialty plastics.

Metal-Organic Frameworks (MOFs) : Introducing fluorinated functional groups like trifluoromethyl (CF3) into the organic linkers of MOFs has been shown to tune their pore environments and enhance properties for applications like gas storage and separation. nih.gov Similarly, incorporating the larger hexafluoropropane moiety could create MOFs with tailored porosity and selective binding capabilities for specific guest molecules.

Liquid Crystals : The rigid and electronically distinct nature of the hexafluoropropane group could be exploited in the design of novel liquid crystalline materials with unique phase behaviors and electro-optical properties.

Research will involve the synthesis of new monomers and organic linkers derived from this compound and the subsequent characterization of the resulting materials' physical and chemical properties. doe.govjhu.edu

Synergistic Approaches Combining Advanced Experimental Techniques with Computational Chemistry

The synergy between advanced experimental methods and high-level computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules like this compound. This integrated approach can accelerate the discovery and optimization of new reactions and materials.

A key example is the use of microwave spectroscopy combined with theoretical calculations to determine the precise three-dimensional structure and conformational preferences of molecules. Studies on related iodofluoropropanes have demonstrated that fluorination can significantly influence the molecule's preferred shape, which in turn affects its reactivity and physical properties. researchgate.net

Future synergistic studies will likely involve:

Reaction Mechanism Elucidation : Using computational methods like Density Functional Theory (DFT) to model potential reaction pathways, transition states, and intermediate energies for reactions involving this compound. These theoretical predictions can then be validated against experimental kinetic and spectroscopic data, providing a complete picture of the reaction mechanism.

Predicting Molecular Properties : Calculating spectroscopic signatures (e.g., NMR, IR), dipole moments, and other electronic properties to aid in the characterization of new compounds derived from this compound. researchgate.net

Rational Design of Catalysts and Materials : Employing computational screening to identify promising catalyst structures or material compositions before committing to extensive laboratory synthesis, thereby saving time and resources.

This collaborative approach allows for a deeper fundamental understanding that can guide the rational design of future experiments and accelerate innovation.

Q & A

Q. What are the established synthetic routes for 1-Iodo-1,1,2,3,3,3-hexafluoropropane, and how do reaction conditions influence yield?

The compound can be synthesized via halogen-exchange reactions or fluorination of iodinated propane derivatives. For example, catalytic fluorination of 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride (HF) in the presence of fluorinated Cr/Ni catalysts can yield fluorinated intermediates, which are subsequently iodinated . Alternatively, hypervalent iodine reagents (e.g., PhIO) combined with BF₃·Et₂O have been used to introduce iodine into fluorinated alkenes, though stoichiometric optimization is critical to minimize byproducts like unreacted alkenes or HF residues . Key parameters include catalyst selection (fluorinated alumina-supported catalysts enhance fluorination efficiency), temperature control (120–200°C to balance reactivity and decomposition), and HF recycling to improve sustainability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹⁹F NMR : Identifies fluorine environments; the six equivalent CF₃ groups appear as a singlet near δ -70 ppm, while the CF₂ and iodine-bound CF groups resolve as distinct peaks .

- Mass Spectrometry (EI-MS) : The molecular ion peak ([M]⁺) at m/z 288 (C₃HF₆I) confirms molecular weight, with fragments like [CF₃]⁺ (m/z 69) and [I]⁺ (m/z 127) aiding structural validation .

- IR Spectroscopy : Strong C-F stretches between 1100–1300 cm⁻¹ and C-I stretches near 500 cm⁻¹ provide functional group confirmation .

Advanced Research Questions

Q. How do reaction mechanisms differ in aminofluorination when using this compound as an iodine source?

In intramolecular aminofluorination of alkenes, the compound acts as an electrophilic iodine donor. A proposed mechanism involves:

- Activation of PhIO by BF₃·Et₂O to generate a hypervalent iodine species.

- Formation of an iodonium intermediate via alkene attack, creating a carbocation stabilized by neighboring fluorinated groups.

- Fluoride delivery via SN2 displacement, leading to cis-selective products (e.g., β-fluoropiperidines). Steric hindrance from quaternary carbons disrupts this pathway, resulting in non-selective mixtures . Computational studies (DFT) are recommended to map transition states and optimize stereochemical outcomes.

Q. How can discrepancies in catalytic fluorination efficiency across studies be reconciled?

Contradictions arise from varying catalyst formulations (e.g., CrO vs. Cr/Ni on fluoride alumina) and HF purity. For instance:

- Cr/Ni catalysts achieve >80% conversion in gas-phase reactions but require rigorous HF drying to prevent catalyst poisoning .

- Liquid-phase reactions with SbCl₅ co-catalysts improve iodine incorporation but risk side reactions (e.g., C-I bond cleavage). Methodological recommendations:

- Conduct in situ FTIR to monitor intermediate formation (e.g., CF₃CH=CHF).

- Compare batch vs. continuous-flow systems to assess scalability and byproduct profiles .

Q. What strategies enhance regioselectivity in fluorinated propane derivatives for medicinal chemistry applications?

- Solvent Engineering : Polar aprotic solvents (e.g., HFIP) stabilize iodonium intermediates, favoring nucleophilic fluoride attack at less sterically hindered positions .

- Catalyst Tuning : Gold(I) complexes (e.g., [Au(PPh₃)]OTf) promote alkene activation, enabling intermolecular aminofluorination with 2-fluoro-2-phenylethanamine as the major product .

- Isotopic Labeling : Use of deuterated analogs (e.g., HFIP-d₂) to track reaction pathways via ²H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |